1-(3,4-Dichlorophenyl)-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrroles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the 3,4-dichlorophenyl group: This step might involve electrophilic aromatic substitution or coupling reactions.
Attachment of the morpholin-4-yl ethyl group: This can be done through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the chromeno[2,3-c]pyrrole core or the substituents.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its effects on biological systems.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Possible use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dichlorophenyl)-2-[2-(piperidin-1-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 1-(3,4-Dichlorophenyl)-2-[2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Comparison
Compared to similar compounds, 1-(3,4-Dichlorophenyl)-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione might exhibit unique properties due to the presence of the morpholin-4-yl group. This could influence its solubility, stability, and biological activity.
Properties
Molecular Formula |
C23H20Cl2N2O4 |
---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H20Cl2N2O4/c24-16-6-5-14(13-17(16)25)20-19-21(28)15-3-1-2-4-18(15)31-22(19)23(29)27(20)8-7-26-9-11-30-12-10-26/h1-6,13,20H,7-12H2 |
InChI Key |
OEVROQLQKANDOI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.